(2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile is an organic compound that features a combination of bromophenyl, sulfonyl, chromenyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the chromenyl intermediate: This step may involve the cyclization of a suitable precursor to form the chromenyl ring structure.
Introduction of the bromophenyl group: This can be achieved through a substitution reaction where a bromophenyl group is introduced to the intermediate.
Formation of the sulfonyl group: This step may involve the oxidation of a suitable precursor to form the sulfonyl group.
Formation of the nitrile group: This can be achieved through a reaction that introduces the nitrile group to the intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions may be used to reduce specific functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.
Addition: The nitrile group may participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield new compounds with different substituents.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. For example, it may be evaluated for its ability to interact with specific enzymes or receptors, which could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound may be investigated for its potential pharmacological properties. This could include studies on its anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural properties may make it suitable for applications in materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile may include other sulfonyl-containing chromenyl compounds or nitrile-containing chromenyl compounds. Examples of similar compounds could include:
- (E)-2-(4-chlorophenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile
- (E)-2-(4-methylphenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the bromophenyl group may enhance its reactivity in substitution reactions, while the sulfonyl and nitrile groups may contribute to its potential biological activities.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO4S/c1-12-7-13(2)19-18(8-12)26-11-14(20(19)23)9-17(10-22)27(24,25)16-5-3-15(21)4-6-16/h3-9,11H,1-2H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDJCQAJHUGEES-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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